diphenylsilane CAS No. 91413-25-1](/img/structure/B14366539.png)
[(2,4-Dimethylhepta-2,6-dien-3-yl)oxy](methyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane typically involves the reaction of diphenylmethylchlorosilane with 2,4-dimethylhepta-2,6-dien-3-ol under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkoxides, amines
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives .
Applications De Recherche Scientifique
(2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions and organic molecules, facilitating catalytic processes and enhancing the stability of reactive intermediates. The pathways involved include coordination chemistry and organometallic interactions .
Comparaison Avec Des Composés Similaires
(2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane can be compared with other organosilicon compounds such as:
- Diphenylmethylsilane
- Trimethylsilyl derivatives
- Phenyltrimethoxysilane
Uniqueness
The uniqueness of (2,4-Dimethylhepta-2,6-dien-3-yl)oxydiphenylsilane lies in its complex alkoxy substituent, which imparts distinct reactivity and stability compared to simpler organosilicon compounds .
Similar Compounds
- Diphenylmethylsilane
- Trimethylsilyl derivatives
- Phenyltrimethoxysilane
Propriétés
Numéro CAS |
91413-25-1 |
|---|---|
Formule moléculaire |
C22H28OSi |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2,4-dimethylhepta-2,6-dien-3-yloxy-methyl-diphenylsilane |
InChI |
InChI=1S/C22H28OSi/c1-6-13-19(4)22(18(2)3)23-24(5,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h6-12,14-17,19H,1,13H2,2-5H3 |
Clé InChI |
KLBDLCBONVZWCU-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C)C(=C(C)C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
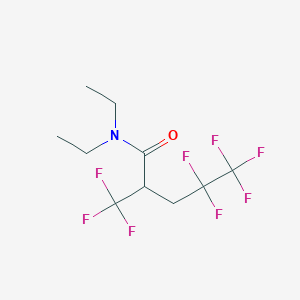
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
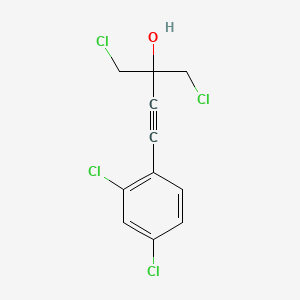

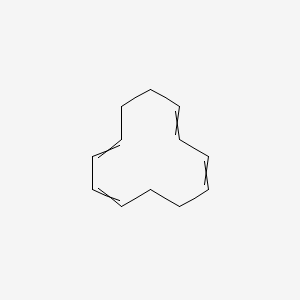
![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
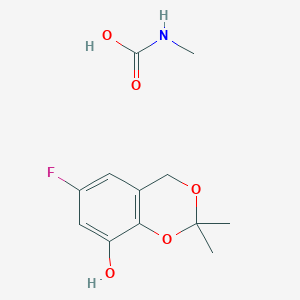
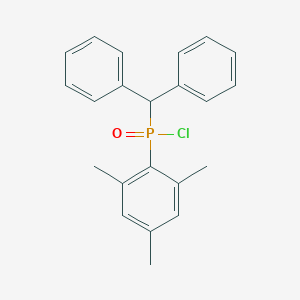
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
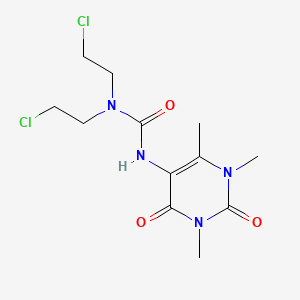
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
